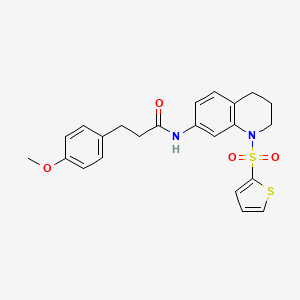
3-(4-methoxyphenyl)-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxyphenyl)-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propanamide is a useful research compound. Its molecular formula is C23H24N2O4S2 and its molecular weight is 456.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds have been shown to inhibit tyrosinase, an enzyme that plays a crucial role in melanogenesis .
Mode of Action
Similar compounds have been found to exhibit strong competitive inhibition activity against mushroom tyrosinase . They interact with tyrosinase residues in the tyrosinase active site and can directly inhibit tyrosinase as competitive inhibitors .
Biochemical Pathways
The compound likely affects the melanogenesis pathway, given the potential inhibition of tyrosinase . Melanogenesis involves melanin synthesis, transport of melanin, and release of melanosome .
Result of Action
The compound may have anti-melanogenic effects, given its potential to inhibit tyrosinase . Similar compounds have exhibited dose-dependent inhibitory effects on melanin contents and intracellular tyrosinase in melanoma cells .
生物活性
3-(4-methoxyphenyl)-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propanamide (CAS Number: 898429-86-2) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C23H24N2O4S2 with a molecular weight of 456.6 g/mol. The structure features a tetrahydroquinoline core, which is known for its diverse biological activities, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N2O4S2 |
| Molecular Weight | 456.6 g/mol |
| CAS Number | 898429-86-2 |
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, tetrahydroquinoline derivatives have been shown to induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways and cell cycle arrest mechanisms. The sulfonamide group in this compound may enhance its interaction with specific biological targets involved in cancer progression.
Antimicrobial Activity
The presence of the thiophene moiety suggests potential antimicrobial properties. Studies have demonstrated that thiophene derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Neuroprotective Effects
Tetrahydroquinoline derivatives have been explored for neuroprotective effects, particularly in models of neurodegenerative diseases. These compounds can influence neurotransmitter systems and exhibit antioxidant properties, potentially reducing oxidative stress in neuronal cells.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit carbonic anhydrase and other enzymes critical for tumor growth and bacterial proliferation.
- Receptor Modulation : Interaction with various receptors (e.g., dopamine receptors) may explain its neuroprotective effects.
- Oxidative Stress Reduction : The compound may act as an antioxidant, scavenging free radicals and reducing cellular damage.
Case Studies
Several studies have investigated the biological activities of related compounds or derivatives:
- Anticancer Study : A derivative was tested against human breast cancer cells (MCF-7), showing a dose-dependent increase in apoptosis markers (caspase activation) and a decrease in cell viability.
- Antimicrobial Study : A related thiophene derivative demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 16 to 32 µg/mL.
- Neuroprotective Study : In a model of Alzheimer’s disease, a tetrahydroquinoline compound improved cognitive function in mice by reducing amyloid-beta plaque formation and enhancing cholinergic signaling.
特性
IUPAC Name |
3-(4-methoxyphenyl)-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c1-29-20-11-6-17(7-12-20)8-13-22(26)24-19-10-9-18-4-2-14-25(21(18)16-19)31(27,28)23-5-3-15-30-23/h3,5-7,9-12,15-16H,2,4,8,13-14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHNHECYPDVKPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














